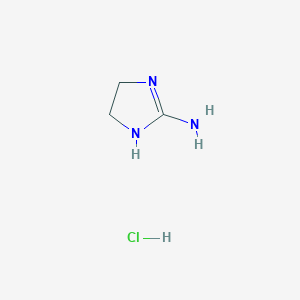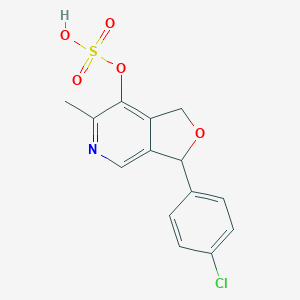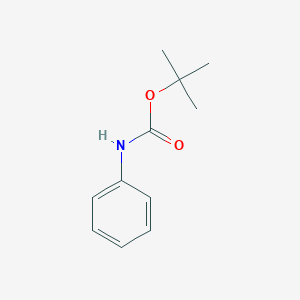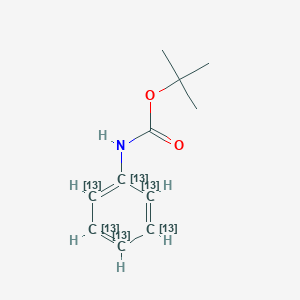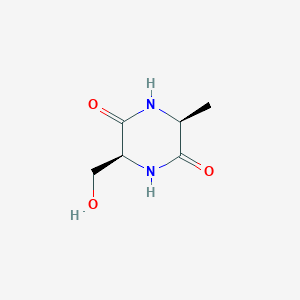![molecular formula C7H6ClN3 B141025 4-Chlor-7-methyl-7H-pyrrolo[2,3-d]pyrimidin CAS No. 7781-10-4](/img/structure/B141025.png)
4-Chlor-7-methyl-7H-pyrrolo[2,3-d]pyrimidin
Übersicht
Beschreibung
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a methyl group at the 7-position of the pyrimidine ring. This compound is widely used as a pharmaceutical intermediate due to its versatility and unique structure .
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Industry: As a precursor for the production of various pharmaceutical compounds.
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are kinase enzymes . These enzymes play a crucial role in cellular signaling pathways, regulating various cellular processes such as cell division, growth, and death .
Mode of Action
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its targets, the kinase enzymes, by inhibiting their activity . This inhibition interferes with the JAK-STAT signaling pathway, a chain of interactions between proteins in the cell that is involved in cell division and death, and in tumor formation processes .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Result of Action
The molecular and cellular effects of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine’s action primarily involve the inhibition of kinase enzymes and disruption of the JAK-STAT signaling pathway . This disruption can lead to the treatment of various diseases, including cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemische Analyse
Biochemical Properties
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .
Cellular Effects
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis . It interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .
Molecular Mechanism
The molecular mechanism of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves inhibiting the activity of one or more of the JAK family of enzymes . This inhibition disrupts the JAK-STAT signaling pathway, leading to a variety of diseases affecting the immune system .
Temporal Effects in Laboratory Settings
Long-term or excessive exposure to 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can lead to irritation of the respiratory mucosa, eyes, and skin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves the use of dimethyl malonate as a starting material. The synthesis typically includes a series of steps such as alkylation, cyclization, and chlorination. For instance, the process may start with the alkylation of dimethyl malonate, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core, and finally chlorination to introduce the chlorine atom at the 4-position .
Industrial Production Methods
In industrial settings, the synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Suzuki Coupling Reactions: This reaction involves the coupling of the compound with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki Coupling Reactions: Common reagents include palladium catalysts and boronic acids, typically under mild conditions with a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, which can be further utilized in pharmaceutical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine include:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl group at the 7-position.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine atom at the 4-position.
Uniqueness
The uniqueness of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in its combined structural features, which confer specific reactivity and biological activity. The presence of both the chlorine atom and the methyl group enhances its versatility as a pharmaceutical intermediate and its efficacy in medicinal applications .
Eigenschaften
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGDLOLPALCTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295499 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7781-10-4 | |
| Record name | 7781-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine described in the research?
A1: Research indicates that 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine readily reacts with various nucleophiles. For instance, reacting it with ethanolic ammonia, thiourea, or aqueous sodium sulfhydrate can yield the corresponding 4-amino or 4-thione analogs []. This reactivity highlights its potential as a versatile building block for synthesizing a range of substituted pyrrolo[2,3-d]pyrimidines.
Q2: Why is the synthesis of 9-methylpyrrolo[4,3,2-de]pyrimido[4,5-c]dihydrooxazepine significant in this context?
A2: The synthesis of 9-methylpyrrolo[4,3,2-de]pyrimido[4,5-c]dihydrooxazepine (compound 34 in the study) is particularly noteworthy because it represents a tricyclic pyrrolo[2,3-d]pyrimidine analog of the mutagenic purine N6-hydroxyadenine []. This structural similarity suggests potential applications in studying DNA replication and repair mechanisms, as well as in developing potential anticancer agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



